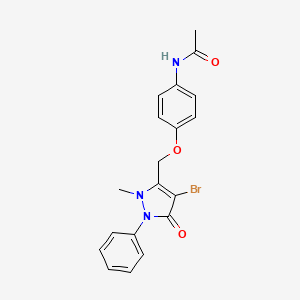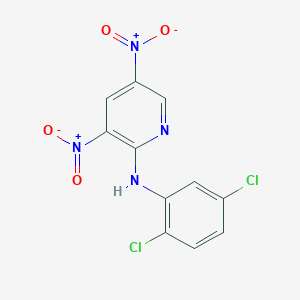
N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and neuronal cell death. The compound has been shown to induce apoptosis in cancer cells and reduce the accumulation of toxic proteins in neuronal cells.
Biochemical and Physiological Effects:
N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have various biochemical and physiological effects. It can modulate the activity of specific enzymes and signaling pathways involved in cancer cell growth and neuronal cell death. The compound has been shown to reduce oxidative stress and inflammation, which are common factors in various diseases.
実験室実験の利点と制限
N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. The compound is stable and can be stored for an extended period. However, the limitations of the compound include its solubility and bioavailability, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for the study of N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One direction is to investigate the compound's potential use in combination with other drugs for the treatment of cancer and neurological disorders. Another direction is to study the compound's pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, the compound's potential use in other diseases, such as cardiovascular diseases, should be explored.
Conclusion:
N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a promising compound that has potential therapeutic applications in cancer and neurological disorders. The compound's synthesis method has been optimized, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to determine the compound's efficacy and safety in vivo and its potential use in other diseases.
合成法
The synthesis of N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the reaction of cyclohexylmethylamine and 2-aminobenzamide in the presence of a suitable catalyst. The reaction is carried out under specific conditions, including temperature and pressure, to obtain the desired product. The synthesis method has been optimized to increase the yield and purity of the compound.
科学的研究の応用
N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-cancer properties and has been tested in various cancer cell lines. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and can improve cognitive function.
特性
IUPAC Name |
N-(cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(17-10-12-6-2-1-3-7-12)15-13-8-4-5-9-14(13)18-11-19-15/h11-12H,1-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQCAPISRSYZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2946105.png)


![N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2946111.png)




![N-(naphthalen-1-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2946118.png)
![(Z)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2946120.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2946122.png)
![Tert-butyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2946125.png)
